molecular formula C14H19N3O2S2 B2776923 N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide CAS No. 1797976-51-2

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide

Cat. No.: B2776923
CAS No.: 1797976-51-2
M. Wt: 325.45
InChI Key: BKGOOMXJVOIDLH-UHFFFAOYSA-N
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Description

“5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole” is a chemical compound . It is used in various chemical reactions .


Chemical Reactions Analysis

“5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole” seems to be involved in various chemical reactions .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of derivatives related to N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide have been explored for various pharmacological potentials, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds are synthesized through specific reactions, such as the addition of ethyl α-bromoacetate and anhydrous sodium acetate in dry ethanol, followed by the reaction with alkyl/aryl isothiocyanates. Structural determination is achieved through spectral methods, laying the foundation for further biological evaluation (Ş. Küçükgüzel et al., 2013).

Anticancer and Enzyme Inhibition Potential

The investigation into the derivatives of this compound has shown promising anticancer activities, especially as selective inhibitors against human carbonic anhydrase IX or XII isoenzymes. This suggests a potential for development into new anticancer drug candidates, with specific derivatives exhibiting high potency-selectivity expression (PSE) values, indicative of their efficacy and selectivity towards cancer targets (H. Gul et al., 2018).

Antibacterial and Antifungal Activities

Further studies have expanded into the antimicrobial domain, where derivatives of this compound have been synthesized and tested for antibacterial and antifungal activities. These compounds, particularly new pyrazoline and pyrazole derivatives, have shown effectiveness against various microorganisms, indicating their potential as new antimicrobial agents (S. Y. Hassan, 2013).

Microwave-Assisted Synthesis and Bioevaluation

The microwave-assisted synthesis of new sulfonamides related to this compound demonstrates an efficient method for producing compounds with potential cytotoxic activities and inhibition effects on carbonic anhydrase I and II isoenzymes. This innovative approach underscores the significance of rapid synthesis techniques in the discovery of new therapeutic agents (H. Gul et al., 2017).

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S2/c1-2-21(18,19)15-7-8-17-13(11-5-6-11)10-12(16-17)14-4-3-9-20-14/h3-4,9-11,15H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGOOMXJVOIDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCN1C(=CC(=N1)C2=CC=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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